Awd 12-281

Description

Properties

CAS No. |

257892-33-4 |

|---|---|

Molecular Formula |

C22H14Cl2FN3O3 |

Molecular Weight |

458.3 g/mol |

IUPAC Name |

N-(3,5-dichloro-4-pyridinyl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide |

InChI |

InChI=1S/C22H14Cl2FN3O3/c23-17-8-26-9-18(24)20(17)27-22(31)21(30)16-11-28(10-12-1-3-13(25)4-2-12)19-6-5-14(29)7-15(16)19/h1-9,11,29H,10H2,(H,26,27,31) |

InChI Key |

DPHDSIQHVGSITN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C3=C2C=CC(=C3)O)C(=O)C(=O)NC4=C(C=NC=C4Cl)Cl)F |

Appearance |

Solid powder |

Other CAS No. |

257892-33-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AWD 12-281 N-(3,5-dichloropyrid-4-yl)-(1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl)glyoxylic acid amide |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of AWD 12-281: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Last Updated: November 7, 2025

Abstract

AWD 12-281, also known as GSK 842470, is a potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4).[1][2] Developed for topical and inhaled administration, it was investigated for the treatment of inflammatory conditions, primarily chronic obstructive pulmonary disease (COPD), asthma, and atopic dermatitis.[3][4] Its mechanism of action centers on the specific inhibition of the PDE4 enzyme, leading to a cascade of intracellular events that collectively suppress inflammatory responses. This document provides an in-depth technical overview of the mechanism of action of AWD 12-281, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes. Although development was discontinued due to insufficient efficacy in Phase II clinical trials, the study of AWD 12-281 has contributed to the broader understanding of PDE4 inhibition as a therapeutic strategy.[5][6]

Primary Mechanism of Action: Selective Phosphodiesterase 4 Inhibition

The principal mechanism of action of AWD 12-281 is the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][7] By inhibiting PDE4, AWD 12-281 leads to an accumulation of intracellular cAMP in various inflammatory and immune cells.[7][8] This elevation in cAMP levels activates downstream signaling pathways, primarily through Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (Epac), which in turn modulate the transcription of pro- and anti-inflammatory cytokines.[7][9]

Signaling Pathway of PDE4 Inhibition by AWD 12-281

The inhibition of PDE4 by AWD 12-281 initiates a well-defined signaling cascade within target inflammatory cells. The following diagram illustrates this pathway.

Quantitative Analysis of Inhibitory Activity

The potency and selectivity of AWD 12-281 have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a drug.

| Target Enzyme | IC50 (nM) | Reference(s) |

| PDE4 | 9.7 | [1][7] |

| PDE4 (in another study) | 7 | [10] |

Note: The slight variation in IC50 values can be attributed to different experimental conditions and assay formats.

Experimental Methodologies

The following sections detail the methodologies for the key experiments cited in the investigation of AWD 12-281's mechanism of action.

Phosphodiesterase 4 (PDE4) Inhibition Assay

A common method to determine the inhibitory activity of compounds like AWD 12-281 on PDE4 is the fluorescence polarization (FP) assay.

Protocol Outline:

-

Preparation: Recombinant human PDE4 enzyme, a fluorescently labeled cAMP substrate, and the test compound (AWD 12-281) are prepared in an appropriate assay buffer.

-

Incubation: The PDE4 enzyme is pre-incubated with varying concentrations of AWD 12-281 to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorescently labeled cAMP substrate.

-

Hydrolysis: In the absence of inhibition, PDE4 hydrolyzes the fluorescent cAMP to fluorescent 5'-AMP.

-

Detection: A binding agent that specifically binds to the product (fluorescent 5'-AMP) is added. The binding of the larger agent to the small fluorescent molecule results in a change in fluorescence polarization.

-

Measurement: The fluorescence polarization is measured using a microplate reader. A high degree of polarization indicates significant enzymatic activity (and low inhibition), while low polarization indicates inhibition of the enzyme.

-

Data Analysis: The percentage of inhibition at each concentration of AWD 12-281 is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

Animal Model of Allergic Dermatitis

A murine model of allergic contact dermatitis induced by toluene-2,4-diisocyanate (TDI) was utilized to evaluate the in vivo efficacy of topically administered AWD 12-281.[5][11]

Protocol Outline:

-

Sensitization: BALB/c mice are sensitized by the topical application of a 5% TDI solution in a vehicle (e.g., acetone:olive oil) to the shaved abdomen or back skin on day 0 and sometimes with a re-sensitization on a subsequent day (e.g., day 7).[12][13]

-

Challenge: After a sensitization period (e.g., 5-7 days), the mice are challenged by applying a lower concentration of TDI (e.g., 1%) to the ear.[12]

-

Treatment: AWD 12-281, formulated for topical application, is administered to the ear at various time points, typically before or after the TDI challenge.

-

Measurement of Inflammation: Ear swelling is measured at different time points (e.g., 24 and 48 hours) post-challenge using a micrometer. A reduction in ear swelling in the AWD 12-281-treated group compared to the vehicle-treated group indicates anti-inflammatory activity.[11]

-

Cytokine Analysis: At the end of the experiment, the ear tissue is collected, homogenized, and the levels of various pro-inflammatory cytokines are measured.

Cytokine Suppression Analysis

The effect of AWD 12-281 on the production of inflammatory cytokines was a key measure of its anti-inflammatory activity. This was assessed in both in vitro and in vivo models.

Protocol Outline for Skin Homogenates:

-

Tissue Collection: Following the in vivo allergic dermatitis model, ear tissue samples are collected and immediately frozen.

-

Homogenization: The tissue is homogenized in a lysis buffer containing protease inhibitors to prevent protein degradation.

-

Centrifugation: The homogenate is centrifuged to pellet cellular debris.

-

Supernatant Collection: The supernatant, containing the soluble proteins including cytokines, is collected.

-

Quantification: The concentration of specific cytokines (e.g., IL-4, IL-6, and macrophage inflammatory protein-2) is determined using enzyme-linked immunosorbent assays (ELISAs).[5][11][14] The results are typically normalized to the total protein concentration in the sample.

Preclinical Efficacy and Therapeutic Potential

AWD 12-281 demonstrated significant anti-inflammatory properties in various preclinical models.

-

Suppression of T-cell Cytokines: In studies using stimulated peripheral blood mononuclear cells (PBMCs), AWD 12-281 was shown to suppress both Th1 and Th2 type cytokines, indicating a broad-spectrum anti-inflammatory effect.[4][9]

-

Inhibition of Inflammatory Cell Infiltration: In animal models of lung inflammation, intratracheal administration of AWD 12-281 suppressed the infiltration of eosinophils and neutrophils into the airways.[13]

-

Reduction of Allergic Skin Reactions: Topically applied AWD 12-281 was effective in reducing the development of allergic skin wheals in ovalbumin-sensitized guinea pigs, suggesting its ability to penetrate the skin and exert a local anti-inflammatory effect.[4][9]

Conclusion

The mechanism of action of AWD 12-281 is centered on its selective and potent inhibition of the PDE4 enzyme. This leads to an increase in intracellular cAMP levels, which in turn activates PKA and Epac signaling pathways. The downstream effects of this cascade include the suppression of a broad range of pro-inflammatory cytokines and the inhibition of inflammatory cell activity. While AWD 12-281 showed promise in preclinical studies for the topical and inhaled treatment of inflammatory diseases, its development was halted due to a lack of efficacy in clinical trials. Nevertheless, the investigation of AWD 12-281 has provided valuable insights into the therapeutic potential and challenges of targeting the PDE4 enzyme for the treatment of inflammatory disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Implication of Phosphodiesterase-4-Inhibition [mdpi.com]

- 4. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. ftp.cdc.gov [ftp.cdc.gov]

- 11. Non-invasive evaluation of skin cytokines secretion: an innovative complementary method for monitoring skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Experimental studies on TDI dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. nel.edu [nel.edu]

Awd 12-281: A Technical Whitepaper on a Selective PDE4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Awd 12-281 (also known as GW 842470) is a potent and highly selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the inflammatory cascade.[1][2] Developed for topical and inhaled administration, Awd 12-281 was investigated for the treatment of inflammatory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and allergic dermatitis.[1][3] Its mechanism of action centers on the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels, leading to the suppression of pro-inflammatory mediators. Despite promising preclinical data demonstrating significant anti-inflammatory and bronchodilatory effects, the clinical development of Awd 12-281 was discontinued due to insufficient efficacy in Phase II trials.[2][3] This document provides an in-depth technical overview of Awd 12-281, summarizing its pharmacological data, detailing key experimental protocols from preclinical studies, and visualizing its mechanism and experimental workflows.

Introduction

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory process, primarily responsible for the hydrolysis of cAMP in immune and inflammatory cells. Inhibition of PDE4 leads to an increase in intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). This cascade of events ultimately results in the downregulation of inflammatory responses, including the suppression of cytokine and chemokine release from various immune cells.

Awd 12-281, with the chemical name N-(3,5-dichloro-pyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide, emerged as a promising second-generation PDE4 inhibitor.[1] It was specifically designed for topical and inhaled delivery to maximize local efficacy in the lungs and skin while minimizing the systemic side effects, such as nausea and emesis, commonly associated with oral PDE4 inhibitors.

Core Pharmacology and Mechanism of Action

Awd 12-281 is a highly potent inhibitor of the PDE4 enzyme. Its primary mechanism of action is the competitive inhibition of PDE4, leading to an accumulation of intracellular cAMP. This increase in cAMP has widespread anti-inflammatory effects.

Signaling Pathway of PDE4 Inhibition by Awd 12-281

Caption: Awd 12-281 inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory gene expression.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Awd 12-281.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Species/Cell Line | Notes | Reference(s) |

| PDE4 IC50 | 9.7 nM | Human | Highly potent inhibition of the target enzyme. | [1][2][3] |

| Selectivity vs. PDE1, PDE2, PDE3, PDE5, PDE6 | >380,000-fold | Not Specified | Demonstrates high selectivity for the PDE4 isoenzyme family. | [4] |

| Selectivity vs. PDE7 | >2,500-fold | Not Specified | [4] |

Table 2: In Vitro Anti-inflammatory Activity (Cytokine Inhibition)

| Cytokine | Stimulant | Cell Type | EC50 (nM) | Reference(s) |

| TNF-α | Lipopolysaccharide (LPS) | Human Peripheral Blood Mononuclear Cells (PBMCs) | 88 | [5] |

| Interleukin-2 (IL-2) | Phytohaemagglutinin (PHA-P) | Human PBMCs | 77 | [5] |

| Interleukin-4 (IL-4) | Not Specified | Human PBMCs | Concentration-dependent inhibition | [5] |

| Interleukin-5 (IL-5) | Not Specified | Human PBMCs | Concentration-dependent inhibition | [5] |

Table 3: In Vivo Efficacy in Animal Models

| Animal Model | Species | Key Findings | Reference(s) |

| TDI-induced Allergic Dermatitis | Mouse | Topical application of Awd 12-281 significantly inhibited ear swelling and reduced pro-inflammatory cytokines (IL-4, IL-6, MIP-2). | [6] |

| LPS-induced Lung Neutrophilia | Rat | Intratracheal administration of Awd 12-281 potently inhibited neutrophil recruitment to the lungs. | [7][8] |

| Ovalbumin-induced Allergic Skin Wheals | Guinea Pig | Topical Awd 12-281 reduced the development of allergic skin wheals, indicating skin penetration. | [9] |

| Arachidonic Acid-induced Mouse Ear Edema | Mouse | Dose-dependent suppression of inflammation with a minimally effective concentration of 0.3%. | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of Awd 12-281. Note: These protocols are synthesized from publicly available literature and may not represent the complete, proprietary methods used during drug development.

In Vitro PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Awd 12-281 against the PDE4 enzyme.

Methodology:

-

Enzyme Source: Recombinant human PDE4.

-

Substrate: [3H]-cAMP.

-

Assay Principle: The assay measures the conversion of [3H]-cAMP to [3H]-5'-AMP by the PDE4 enzyme. The amount of product formed is inversely proportional to the inhibitory activity of the test compound.

-

Procedure:

-

Awd 12-281 is serially diluted to a range of concentrations.

-

The compound dilutions are pre-incubated with the PDE4 enzyme in an appropriate assay buffer.

-

The enzymatic reaction is initiated by the addition of [3H]-cAMP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is terminated, and the [3H]-5'-AMP product is separated from the unreacted [3H]-cAMP substrate.

-

The amount of [3H]-5'-AMP is quantified using liquid scintillation counting.

-

-

Data Analysis: The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vitro Cytokine Release Assay from Human PBMCs

Objective: To evaluate the inhibitory effect of Awd 12-281 on the release of pro-inflammatory cytokines from human immune cells.

Methodology:

-

Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donor blood.

-

Stimulants: Lipopolysaccharide (LPS) to induce TNF-α release, or Phytohaemagglutinin (PHA-P) to induce IL-2 release.

-

Procedure:

-

PBMCs are isolated and cultured in a suitable medium.

-

Cells are pre-incubated with varying concentrations of Awd 12-281 for a specified time.

-

The cells are then stimulated with either LPS or PHA-P to induce cytokine production.

-

After an incubation period, the cell culture supernatants are collected.

-

The concentration of the target cytokine (e.g., TNF-α, IL-2) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.

-

-

Data Analysis: The half-maximal effective concentration (EC50) for cytokine inhibition is determined from the concentration-response curves.

In Vivo Model of Allergic Dermatitis (TDI-induced)

Objective: To assess the anti-inflammatory efficacy of topically applied Awd 12-281 in a mouse model of allergic contact dermatitis.

Methodology:

-

Animal Model: BALB/c mice.

-

Sensitization and Challenge:

-

Sensitization: Mice are sensitized by the topical application of toluene-2,4-diisocyanate (TDI) to the shaved abdomen.

-

Challenge: After a set period, the mice are challenged by applying a lower concentration of TDI to the ears to elicit an inflammatory response.

-

-

Treatment: Awd 12-281, formulated in a suitable vehicle, is applied topically to the ears either before (prophylactic) or after (therapeutic) the TDI challenge.

-

Outcome Measures:

-

Ear Swelling: Ear thickness is measured at various time points after the challenge using a digital caliper. The change in ear thickness is a primary indicator of inflammation.

-

Cytokine Analysis: At the end of the experiment, ear tissue can be collected, homogenized, and analyzed for the levels of pro-inflammatory cytokines (e.g., IL-4, IL-6, MIP-2) using ELISA.

-

-

Data Analysis: The percentage inhibition of ear swelling is calculated by comparing the Awd 12-281-treated group to the vehicle-treated control group.

Experimental Workflow for In Vivo Allergic Dermatitis Model

Caption: A typical workflow for evaluating the efficacy of Awd 12-281 in a mouse model of allergic dermatitis.

In Vivo Model of Lung Inflammation (LPS-induced)

Objective: To determine the effect of intratracheally administered Awd 12-281 on LPS-induced pulmonary neutrophilia in rats.

Methodology:

-

Animal Model: Lewis rats.

-

Induction of Inflammation: Lung inflammation is induced by the administration of lipopolysaccharide (LPS) via oropharyngeal aspiration or aerosol inhalation.[10]

-

Treatment: Awd 12-281 is administered intratracheally at various doses prior to the LPS challenge.

-

Outcome Measures:

-

Bronchoalveolar Lavage (BAL): At a specified time point after LPS challenge (typically 4-8 hours), the lungs are lavaged with a sterile saline solution.[10]

-

Cell Counts: The total number of cells and the differential cell counts (specifically neutrophils) in the BAL fluid are determined.

-

-

Data Analysis: The inhibition of neutrophil recruitment to the lungs is calculated by comparing the cell counts in the Awd 12-281-treated groups to the vehicle-treated, LPS-challenged control group.

Discussion and Conclusion

Awd 12-281 is a well-characterized, potent, and selective PDE4 inhibitor that demonstrated significant anti-inflammatory and bronchodilatory properties in a range of preclinical models. Its design for topical and inhaled administration was a strategic approach to mitigate the systemic side effects that have limited the therapeutic potential of other PDE4 inhibitors.

The preclinical data for Awd 12-281 were compelling. In vitro, it potently inhibited the PDE4 enzyme and suppressed the release of key pro-inflammatory cytokines from human immune cells. In vivo, it showed marked efficacy in animal models of both skin and lung inflammation. These findings provided a strong rationale for its progression into clinical trials for asthma, COPD, and allergic dermatitis.

Despite the robust preclinical package, the development of Awd 12-281 was halted due to a lack of efficacy in Phase II clinical studies. The reasons for this disconnect between the preclinical and clinical findings are not fully elucidated in the public domain but could be multifactorial, including issues related to drug delivery, metabolism, or the translation of efficacy from animal models to human disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]

- 4. 2024.sci-hub.st [2024.sci-hub.st]

- 5. researchgate.net [researchgate.net]

- 6. Experimental studies on TDI dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LPS induced Pulmonary Neutrophilia Model - Creative Biolabs [creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. The phosphodiesterase 4 inhibitor AWD 12-281 is active in a new guinea-pig model of allergic skin inflammation predictive of human skin penetration and suppresses both Th1 and Th2 cytokines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

Unveiling the Pharmacological Profile of AWD 12-281: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AWD 12-281, also known as GW842470, is a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor.[1][2][3] Developed by Elbion and GlaxoSmithKline, it was primarily investigated for the topical and inhaled treatment of inflammatory conditions such as atopic dermatitis, asthma, and chronic obstructive pulmonary disease (COPD).[4][5] AWD 12-281 was structurally optimized for topical administration to minimize systemic side effects.[4] Despite promising preclinical data, its clinical development was discontinued due to insufficient efficacy in Phase II trials.[1][6] This technical guide provides a comprehensive overview of the pharmacological properties of AWD 12-281, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanism of action.

Core Pharmacological Properties

AWD 12-281 is a highly selective inhibitor of the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP) in various inflammatory and immune cells.[3][7] By inhibiting PDE4, AWD 12-281 increases intracellular cAMP levels, leading to the downregulation of inflammatory responses.[6]

Enzymatic Activity and Selectivity

The primary pharmacological activity of AWD 12-281 is its potent inhibition of the PDE4 enzyme. The following table summarizes its key enzymatic activity parameters.

| Parameter | Value | Reference |

| IC50 (PDE4) | 9.7 nM | [1][2][3] |

| PDE4H/PDE4L Ratio | ~11 (104 nM / 9.7 nM) |

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. PDE4H/PDE4L Ratio: Ratio of IC50 values for the high-affinity and low-affinity rolipram binding sites of the PDE4 enzyme.

Preclinical Efficacy

AWD 12-281 has demonstrated significant anti-inflammatory and immunomodulatory effects in a variety of preclinical models.

In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of AWD 12-281 was assessed in human peripheral blood mononuclear cells (PBMCs).

| Assay | Parameter | AWD 12-281 | Reference |

| PHA-P-induced IL-2 release in human PBMCs | IC50 | Not explicitly quantified | [8] |

In Vivo Anti-inflammatory and Anti-allergic Activity

AWD 12-281 has been evaluated in several animal models of skin and lung inflammation.

| Model | Species | Administration | Key Findings | Reference |

| Arachidonic-acid-induced mouse ear oedema | Mouse | Topical | Minimally effective concentration: 0.3% (single administration), 0.03% (repeated administration). A 3% solution showed significant suppression of inflammation for up to 48 hours. | [4] |

| Allergic dermatitis (TDI-induced) | Mouse | Topical | Complete inhibition of ear swelling 24 hours after challenge. Significant inhibition when administered after challenge. | [9] |

| Allergic skin inflammation (ovalbumin-induced) | Guinea Pig | Topical | Reduced the development of allergic skin wheals. | [4] |

| Antigen-induced late-phase eosinophilia | Brown Norway Rat | Intratracheal | ID50 of 7 µg/kg. | [10] |

| LPS-induced acute lung neutrophilia | Lewis Rat | Intratracheal | ID50 of 0.02 µg/kg. | [10] |

| LPS-induced acute lung neutrophilia | Ferret | Intratracheal | ID50 of 10 µg/kg. | [10] |

| LPS-induced acute lung neutrophilia | Domestic Pig | Intratracheal or Intravenous | Effective at 2-4 mg/pig (i.t.) or 1 mg/kg (i.v.). | [10] |

| Allergen-induced bronchoconstriction | Guinea Pig | Intratracheal | 68% inhibition at 1.5 mg/kg (1-hour pretreatment). | [10] |

| Allergen-induced bronchial hyperresponsiveness and eosinophilia | BP-2 Mouse | - | Abolished both responses in a dose-dependent manner. | [10] |

ID50: Dose that produces 50% of the maximum inhibition. i.t.: intratracheal; i.v.: intravenous.

Cytokine Modulation

AWD 12-281 has been shown to suppress both Th1 and Th2 type cytokines, indicating a broad spectrum of anti-inflammatory activity.[4] This was observed in tissue homogenates from allergen-challenged sensitized mice and in supernatants of stimulated peripheral blood mononuclear cells (PBMCs).[4]

Safety and Tolerability

Preclinical studies indicated that AWD 12-281 has a lower emetic potential compared to other PDE4 inhibitors like cilomilast and roflumilast in ferrets and pigs.[10] In dogs, no emesis was induced at the highest feasible inhaled dose (15 mg/kg).[10]

Experimental Protocols

While detailed, step-by-step protocols are not publicly available, the following outlines the methodologies for key experiments based on published literature.

Phosphodiesterase (PDE) Activity Assay

A standard two-step radioenzymatic assay is typically used to determine PDE4 inhibitory activity.

-

Enzyme Preparation : Recombinant human PDE4 is used.

-

Incubation : The enzyme is pre-incubated with various concentrations of AWD 12-281 or vehicle.

-

Reaction Initiation : The reaction is initiated by adding a substrate mixture containing [3H]-cAMP.

-

Reaction Termination : The reaction is stopped, and the product, [3H]-5'-AMP, is hydrolyzed to [3H]-adenosine.

-

Separation : Unreacted [3H]-cAMP is separated from [3H]-adenosine using ion-exchange chromatography.

-

Quantification : The amount of [3H]-adenosine is quantified by scintillation counting to determine the extent of PDE4 inhibition.

Arachidonic Acid-Induced Mouse Ear Edema

This model assesses the topical anti-inflammatory activity of a compound.

-

Animal Model : Typically, BALB/c or Swiss mice are used.

-

Compound Administration : A solution of AWD 12-281 at varying concentrations (e.g., 0.03% to 3%) or vehicle is applied topically to the inner and outer surfaces of one ear.

-

Induction of Inflammation : After a set period (e.g., 30-60 minutes), a solution of arachidonic acid is applied to the same ear to induce inflammation and edema.

-

Measurement : After a specific time (e.g., 1 hour), the mice are euthanized, and a biopsy punch is used to collect a standardized section of both the treated and untreated ears. The difference in weight between the two ear punches is a measure of the edema.

-

Analysis : The percentage inhibition of edema by the drug compared to the vehicle-treated group is calculated.

TDI-Induced Allergic Dermatitis in Mice

This model evaluates the efficacy of a compound in a model of allergic contact dermatitis.

-

Sensitization : BALB/c mice are sensitized by applying a solution of toluene-2,4-diisocyanate (TDI) to the shaved abdomen.

-

Challenge : Several days later, a lower concentration of TDI is applied to one ear to elicit an allergic inflammatory response.

-

Treatment : AWD 12-281 is administered topically to the ear either before (prophylactic) or after (therapeutic) the TDI challenge.

-

Measurement : Ear thickness is measured at various time points (e.g., 24 and 48 hours) after the challenge using a micrometer. The difference in ear thickness before and after the challenge represents the degree of swelling.

-

Analysis : The inhibition of ear swelling in the drug-treated group is compared to the vehicle-treated group.

Cytokine Measurement

The levels of Th1 and Th2 cytokines in tissue homogenates or cell culture supernatants are measured using specific immunoassays.

-

Sample Collection : Skin tissue from the site of inflammation is collected and homogenized, or supernatants from stimulated PBMC cultures are collected.

-

Assay : Enzyme-linked immunosorbent assays (ELISA) or multiplex bead-based assays (e.g., Luminex) are used to quantify the concentrations of specific cytokines such as IL-2, IL-4, IL-5, IFN-γ, and TNF-α.

-

Analysis : The levels of cytokines in samples from AWD 12-281-treated groups are compared to those from vehicle-treated control groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of AWD 12-281 and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of AWD 12-281 as a PDE4 inhibitor.

Caption: General experimental workflow for pharmacological profiling.

Conclusion

AWD 12-281 is a potent and selective PDE4 inhibitor with demonstrated anti-inflammatory and immunomodulatory properties in a range of preclinical models. Its design for topical and inhaled administration aimed to provide a favorable safety profile by minimizing systemic exposure. While it showed promise in early-stage development for inflammatory skin and respiratory diseases, it ultimately did not meet the efficacy endpoints in clinical trials, leading to the cessation of its development. The data and methodologies presented in this guide provide valuable insights into the pharmacological characteristics of AWD 12-281 and can serve as a reference for researchers in the field of PDE4 inhibition and inflammatory disease drug discovery.

References

- 1. estudogeral.uc.pt [estudogeral.uc.pt]

- 2. Hesperetin-7,3'-O-dimethylether selectively inhibits phosphodiesterase 4 and effectively suppresses ovalbumin-induced airway hyperresponsiveness with a high therapeutic ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The stable cyclic adenosine monophosphate analogue, dibutyryl cyclo-adenosine monophosphate (bucladesine), is active in a model of acute skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo efficacy in airway disease models of N-(3,5-dichloropyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide (AWD 12-281), a selective phosphodiesterase 4 inhibitor for inhaled administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]

- 7. elib.tiho-hannover.de [elib.tiho-hannover.de]

- 8. researchgate.net [researchgate.net]

- 9. Design and synthesis of novel indole-quinoxaline hybrids to target phosphodiesterase 4 (PDE4) - Arabian Journal of Chemistry [arabjchem.org]

- 10. The stable cyclic adenosine monophosphate analogue, dibutyryl cyclo-adenosine monophosphate (bucladesine), is active in a model of acute skin inflammation | springermedizin.de [springermedizin.de]

An In-depth Technical Guide to Awd 12-281: Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Awd 12-281, also known as GW842470, is a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor.[1][2] It has been investigated for its anti-inflammatory and bronchodilatory properties, particularly for the topical and inhaled treatment of inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and allergic dermatitis.[2][3][4][5] This guide provides a comprehensive overview of the chemical structure, a plausible synthetic route, and the pharmacological profile of Awd 12-281, along with experimental protocols and key data presented for ease of reference.

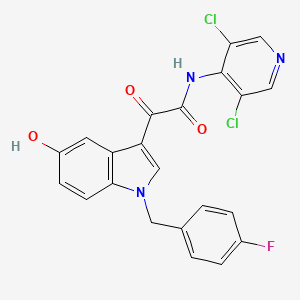

Chemical Structure and Properties

Awd 12-281 is chemically identified as N-(3,5-dichloro-4-pyridinyl)-2-[1-(4-fluorobenzyl)-5-hydroxy-1H-indol-3-yl]-2-oxoacetamide.[3] It possesses a hybrid structure composed of an indole core and a pyridine moiety.[1] The key physicochemical properties of Awd 12-281 are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(3,5-dichloropyridin-4-yl)-2-[1-(4-fluorobenzyl)-5-hydroxyindol-3-yl]-2-oxoacetamide | [1] |

| Synonyms | AWD 12-281, GW 842470, GSK-842470 | [1][2] |

| CAS Number | 257892-33-4 | [6] |

| Molecular Formula | C22H14Cl2FN3O3 | [7] |

| Molecular Weight | 458.27 g/mol | [7] |

| Appearance | Not specified in provided results | |

| Solubility | Soluble in DMSO | [8] |

Synthesis of Awd 12-281

While a detailed, step-by-step synthesis protocol for Awd 12-281 is not publicly available in the provided search results, a plausible synthetic route can be devised based on its chemical structure, which is a substituted indole derivative. The synthesis likely involves a multi-step process, beginning with the construction of the core indole structure, followed by the addition of the side chains. Commercial availability of Awd 12-281 is typically through custom synthesis.[1][8]

A potential synthetic strategy could involve the following key transformations:

-

Formation of the Indole Core: Synthesis of a 1-(4-fluorobenzyl)-5-hydroxy-indole intermediate. This could potentially be achieved through a Fischer, Bischler-Möhlau, or other standard indole synthesis methodologies.

-

Acylation of the Indole: Introduction of the glyoxylic acid amide linker at the C3 position of the indole ring. This is a common functionalization site for indoles.

-

Amide Coupling: The final step would likely be the coupling of the acylated indole intermediate with 4-amino-3,5-dichloropyridine to form the final amide bond and yield Awd 12-281.

Mechanism of Action and Biological Activity

Awd 12-281 is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).[4][9] By inhibiting PDE4, Awd 12-281 prevents the degradation of cAMP, leading to its accumulation within inflammatory and immune cells.[4][9] Elevated cAMP levels have a downstream effect of suppressing the inflammatory response, including the inhibition of cytokine release, such as tumor necrosis factor-alpha (TNF-α).[4]

The inhibitory activity of Awd 12-281 against PDE4 is potent, with a reported IC50 value of 9.7 nM.[2][9] The table below summarizes the reported inhibitory concentrations and compares Awd 12-281 with other PDE4 inhibitors.

| Compound | IC50 (PDE4) | Reference |

| Awd 12-281 | 9.7 nM | [2][9] |

| Roflumilast | Not specified in provided results | |

| Cilomilast | Not specified in provided results |

Experimental Protocols

Awd 12-281 has been evaluated in various preclinical models of inflammation. Below are detailed methodologies for key experiments cited in the literature.

Model of Allergic Dermatitis in Mice

-

Objective: To assess the anti-inflammatory potential of Awd 12-281 in a model of allergic skin inflammation.

-

Methodology:

-

Sensitization: BALB/c mice are sensitized with toluene-2,4-diisocyanate (TDI).

-

Challenge: The allergic reaction is induced by the topical application of TDI to the ears of the sensitized mice.

-

Treatment: Awd 12-281 is administered either topically, orally, or intraperitoneally before or after the TDI challenge.

-

Assessment: The primary outcome measured is the degree of ear swelling at 24 hours post-challenge. Pro-inflammatory cytokines such as interleukin-4, interleukin-6, and macrophage inflammatory protein-2 can also be quantified from tissue homogenates.[3]

-

Guinea-Pig Model of Allergic Skin Inflammation

-

Objective: To evaluate the skin penetration and efficacy of topically administered Awd 12-281.

-

Methodology:

-

Sensitization: Guinea-pigs are sensitized to ovalbumin.

-

Challenge: An allergic skin wheal is induced by the intracutaneous injection of ovalbumin.

-

Treatment: Awd 12-281 is applied topically to the skin prior to the ovalbumin challenge.

-

Assessment: The reduction in the size and severity of the skin wheals is measured to determine the efficacy of Awd 12-281.[5]

-

Arachidonic Acid-Induced Mouse Ear Edema

-

Objective: To determine the dose-response relationship and duration of action of topical Awd 12-281 in an acute inflammation model.

-

Methodology:

-

Induction of Inflammation: Edema is induced by the topical application of arachidonic acid to the ears of mice.

-

Treatment: Awd 12-281 is administered topically at varying concentrations (e.g., 0.3% to 3%) before the arachidonic acid challenge.

-

Assessment: The degree of ear swelling is measured to evaluate the anti-inflammatory effect. The duration of action can be assessed by varying the time between treatment and challenge.[5]

-

Visualizations

Signaling Pathway of PDE4 Inhibition

Caption: Mechanism of action of Awd 12-281 as a PDE4 inhibitor.

Experimental Workflow for Anti-Inflammatory Assessment

Caption: General workflow for in vivo anti-inflammatory studies.

Conclusion

Awd 12-281 is a well-characterized, potent, and selective PDE4 inhibitor with demonstrated anti-inflammatory effects in preclinical models of respiratory and dermatological inflammation. While its clinical development was discontinued due to poor efficacy, its robust preclinical profile makes it a valuable tool compound for researchers studying the role of PDE4 in inflammatory processes. This guide provides a core repository of its chemical and biological properties to aid in future research and drug development endeavors in this space.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Design and synthesis of novel indole-quinoxaline hybrids to target phosphodiesterase 4 (PDE4) - Arabian Journal of Chemistry [arabjchem.org]

- 4. PDE4 inhibitors: current status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. njms.rutgers.edu [njms.rutgers.edu]

- 6. AWD 12-281 | PDE | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. estudogeral.uc.pt [estudogeral.uc.pt]

Awd 12-281: A Technical Guide to its Role in cAMP Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Awd 12-281 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that was investigated for the treatment of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and atopic dermatitis. Its primary mechanism of action is the inhibition of the PDE4 enzyme, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP modulates various downstream signaling pathways, resulting in anti-inflammatory and immunomodulatory effects. Despite promising preclinical data, the clinical development of Awd 12-281 was discontinued due to a lack of efficacy. This technical guide provides a comprehensive overview of Awd 12-281's role in cAMP signaling, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Introduction to Awd 12-281 and cAMP Signaling

Cyclic AMP is a ubiquitous second messenger that plays a critical role in regulating a wide array of cellular processes, including inflammation, smooth muscle relaxation, and immune responses. The intracellular concentration of cAMP is tightly regulated by its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). The PDE4 enzyme family is specific for the hydrolysis of cAMP and is predominantly expressed in inflammatory and immune cells.

Awd 12-281 is a small molecule inhibitor that exhibits high potency and selectivity for the PDE4 enzyme. By inhibiting PDE4, Awd 12-281 prevents the breakdown of cAMP, leading to its accumulation within the cell. Elevated cAMP levels activate downstream effectors, primarily Protein Kinase A (PKA), which in turn phosphorylates various target proteins, culminating in the observed anti-inflammatory effects.

Mechanism of Action of Awd 12-281

The core mechanism of Awd 12-281 is the competitive inhibition of the catalytic site of the PDE4 enzyme. This inhibition is highly potent, with an IC50 value of 9.7 nM. The resulting increase in intracellular cAMP has several key downstream consequences:

-

Suppression of Pro-inflammatory Mediators: Increased cAMP levels inhibit the production and release of a wide range of pro-inflammatory cytokines and chemokines. Awd 12-281 has been shown to suppress the release of interleukins (IL-2, IL-4, IL-5) and tumor necrosis factor-alpha (TNF-α) from various human inflammatory cells.

-

Modulation of Immune Cell Function: cAMP plays a crucial role in regulating the activity of immune cells such as T-cells, macrophages, and neutrophils. By elevating cAMP, Awd 12-281 can suppress T-cell activation and proliferation and inhibit the release of inflammatory mediators from other immune cells.

-

Smooth Muscle Relaxation: In airway smooth muscle cells, elevated cAMP levels lead to relaxation, which is a key therapeutic target in diseases like asthma and COPD.

The following diagram illustrates the central role of Awd 12-281 in the cAMP signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for Awd 12-281 from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of Awd 12-281

| Parameter | Target | Cell/Enzyme Source | Value | Reference(s) |

| IC50 | PDE4 | - | 9.7 nM | |

| EC50 | IL-2 release | Human PBMCs | 46-121 nM | |

| EC50 | IL-4 release | Human PBMCs | 46-121 nM | |

| EC50 | IL-5 release | Human PBMCs | 46-121 nM | |

| EC50 | TNF-α release | Human PBMCs | 46-121 nM | |

| EC50 | TNF-α release | Dispersed nasal polyps | 111 nM | |

| EC50 | TNF-α release | Human whole blood | 934 nM |

Table 2: In Vivo Efficacy of Awd 12-281 in a Mouse Model of Allergic Dermatitis

| Parameter | Effect | Administration | Value | Reference(s) |

| Minimally Effective Concentration | Inhibition of ear swelling | Topical (single administration) | 0.3% | |

| Minimally Effective Concentration | Inhibition of ear swelling | Topical (repeated administration) | 0.03% |

Experimental Protocols

Detailed experimental protocols for the studies specifically involving Awd 12-281 are not exhaustively reported in the literature. However, the following are representative, standardized protocols for the key assays used to characterize PDE4 inhibitors like Awd 12-281.

PDE4 Enzyme Inhibition Assay (Radiometric Method)

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.

Materials:

-

Recombinant human PDE4 enzyme

-

[³H]-cAMP (radiolabeled substrate)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Snake venom nucleotidase

-

Anion exchange resin (e.g., Dowex)

-

Scintillation fluid and counter

-

Awd 12-281 or other test compounds

Procedure:

-

Prepare serial dilutions of Awd 12-281 in the assay buffer.

-

In a reaction tube, combine the assay buffer, recombinant PDE4 enzyme, and the diluted Awd 12-281.

-

Initiate the reaction by adding [³H]-cAMP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes).

-

Terminate the reaction by boiling for 2 minutes.

-

Add snake venom nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine.

-

Incubate at 30°C for 10 minutes.

-

Add a slurry of anion exchange resin to bind the unreacted [³H]-cAMP.

-

Centrifuge to pellet the resin.

-

Transfer the supernatant containing [³H]-adenosine to a scintillation vial with scintillation fluid.

-

Quantify the amount of [³H]-adenosine using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of Awd 12-281 and determine the IC50 value.

Measurement of Intracellular cAMP Levels (ELISA)

This assay quantifies the accumulation of cAMP in cells following treatment with a PDE4 inhibitor.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or other relevant cell line

-

Cell culture medium

-

Stimulant (e.g., Forskolin or a specific receptor agonist)

-

Awd 12-281 or other test compounds

-

Lysis buffer

-

cAMP ELISA kit

Procedure:

-

Culture PBMCs in a multi-well plate.

-

Pre-incubate the cells with various concentrations of Awd 12-281 for a defined period (e.g., 30 minutes).

-

Stimulate the cells with a stimulant (e.g., Forskolin) to induce cAMP production.

-

Incubate for a further defined period (e.g., 15 minutes).

-

Lyse the cells using the lysis buffer provided in the ELISA kit.

-

Perform the cAMP competitive ELISA according to the manufacturer's instructions.

-

Read the absorbance using a microplate reader.

-

Calculate the concentration of cAMP in each sample based on a standard curve.

-

Determine the dose-dependent effect of Awd 12-281 on intracellular cAMP levels.

The following diagram outlines a typical experimental workflow for evaluating a PDE4 inhibitor.

Conclusion

Awd 12-281 is a well-characterized, potent, and selective PDE4 inhibitor that effectively modulates the cAMP signaling pathway to produce anti-inflammatory effects in preclinical models. Its mechanism of action, centered on the inhibition of cAMP degradation, has been validated through various in vitro and in vivo studies. However, the promising preclinical findings did not translate into sufficient clinical efficacy, leading to the cessation of its development. The data and protocols presented in this guide offer valuable insights for researchers and drug development professionals working on PDE4 inhibitors and the broader field of cAMP signaling modulation. Understanding the trajectory of compounds like Awd 12-281 is crucial for the design and development of future therapeutics targeting this important pathway.

The Anti-Inflammatory Profile of Awd 12-281: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Awd 12-281, also known as GW 842470, is a selective inhibitor of phosphodiesterase 4 (PDE4) that was investigated for its anti-inflammatory properties in the context of allergic dermatitis, asthma, and chronic obstructive pulmonary disease (COPD).[1][2] Structurally optimized for topical and inhaled administration, Awd 12-281 demonstrated significant efficacy in various preclinical models of inflammation.[3][4] This technical guide provides an in-depth summary of the anti-inflammatory effects of Awd 12-281, focusing on its mechanism of action, quantitative preclinical data, and the experimental protocols used in its evaluation.

Core Mechanism of Action: PDE4 Inhibition

Awd 12-281 exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. PDE4 is the predominant enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) within inflammatory and immune cells.[5][6] By inhibiting PDE4, Awd 12-281 leads to an accumulation of intracellular cAMP.[5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets involved in the inflammatory response. This cascade of events ultimately leads to a reduction in the release of pro-inflammatory mediators, including cytokines and chemokines, from various immune cells such as T-cells, neutrophils, and eosinophils.[5][7]

Caption: Signaling pathway of Awd 12-281's anti-inflammatory action.

Preclinical Efficacy: Quantitative Data

Awd 12-281 has demonstrated potent anti-inflammatory activity in a range of in vitro and in vivo models. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vitro Potency of Awd 12-281

| Parameter | Value | Reference |

| IC₅₀ (PDE4 Inhibition) | 9.7 nM | [1][4] |

Table 2: In Vivo Efficacy of Topical Awd 12-281 in Allergic Dermatitis (TDI-Sensitized Mice)

| Treatment | Administration Route | Effect on Ear Swelling (24h post-challenge) | Reference |

| Awd 12-281 | Topical (preventative) | Total inhibition | [8][9] |

| Awd 12-281 | Topical (therapeutic) | Significant inhibition | [8][9] |

| Cilomilast | Topical (preventative) | Total inhibition | [8][9] |

| Cilomilast | Topical (therapeutic) | No significant inhibition | [8][9] |

| Diflorasone Diacetate | Topical (preventative) | Total inhibition | [8][9] |

| Diflorasone Diacetate | Topical (therapeutic) | Significant inhibition | [8][9] |

| Awd 12-281 | Oral/Intraperitoneal | No or transient inhibition | [8][9] |

| Cilomilast | Oral/Intraperitoneal | Significant inhibition | [8][9] |

Table 3: In Vivo Efficacy of Topical Awd 12-281 in Arachidonic Acid-Induced Mouse Ear Edema

| Awd 12-281 Concentration | Administration Schedule | Effect on Inflammation | Reference |

| 0.3% | Single | Minimally effective concentration | [3] |

| 0.03% | Repeated | Minimally effective concentration | [3] |

| 3% | Single | Significant suppression for up to 48 hours | [3] |

Table 4: Effect of Awd 12-281 on Cytokine Production

| Model System | Cytokines Measured | Effect of Awd 12-281 | Reference |

| TDI-Sensitized Mice (Ear Tissue) | IL-4, IL-6, MIP-2 | Decrease | [8][9] |

| Allergen-Challenged Sensitized Mice (Tissue Homogenates) | Th1 and Th2 cytokines | Suppression of both | [3] |

| Anti-CD3/CD28-Stimulated PBMCs | Th1 and Th2 cytokines | Suppression of both | [3] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the key experimental models used to evaluate the anti-inflammatory effects of Awd 12-281.

Toluene-2,4-diisocyanate (TDI)-Induced Allergic Dermatitis in Mice

This model is used to assess the efficacy of anti-inflammatory compounds in a contact hypersensitivity setting.

Caption: Workflow for TDI-induced allergic dermatitis model.

Methodology:

-

Sensitization: BALB/c mice are sensitized by the topical application of toluene-2,4-diisocyanate (TDI) to their abdominal skin.[8][9]

-

Challenge: Several days after sensitization, a lower concentration of TDI is applied to the ears of the mice to elicit an allergic inflammatory reaction.[8][9]

-

Treatment: Awd 12-281 is administered topically either before (preventative) or after (therapeutic) the TDI challenge.[8][9]

-

Measurement: Ear swelling is measured at 24 hours post-challenge as an indicator of the inflammatory response. Additionally, pro-inflammatory cytokines such as Interleukin-4 (IL-4), Interleukin-6 (IL-6), and Macrophage Inflammatory Protein-2 (MIP-2) are quantified in ear tissue homogenates.[8][9]

Ovalbumin-Sensitized Guinea Pig Model of Allergic Skin Inflammation

This model is predictive of human skin penetration and evaluates the acute allergic response.

Caption: Workflow for ovalbumin-induced allergic skin wheal model.

Methodology:

-

Sensitization: Guinea pigs are sensitized to ovalbumin.[3]

-

Treatment: Awd 12-281 is administered topically to a specific skin area.[3]

-

Challenge: Following treatment, ovalbumin is administered via intracutaneous injection to the treated area.[3]

-

Measurement: The development of allergic skin wheals (a rapid inflammatory response) is observed and quantified. The ability of Awd 12-281 to reduce wheal formation indicates its capacity to penetrate the stratum corneum and exert its anti-inflammatory effects.[3]

Arachidonic Acid-Induced Mouse Ear Edema

This model assesses acute, non-immune-mediated inflammation.

Caption: Workflow for arachidonic acid-induced mouse ear edema model.

Methodology:

-

Treatment: Awd 12-281 is applied topically to the ear of a mouse.[3]

-

Induction: After a specified period, arachidonic acid, a potent inflammatory mediator, is applied to the same ear to induce acute edema.[3]

-

Measurement: The resulting ear swelling (edema) is measured to quantify the level of inflammation. This model helps determine the dose-response relationship and duration of action of the topical anti-inflammatory agent.[3]

Clinical Development and Conclusion

Awd 12-281 was advanced into Phase II clinical trials for the treatment of asthma and COPD.[10][11] Despite the promising and potent anti-inflammatory effects observed in preclinical models, the development of Awd 12-281 was discontinued in 2006 due to insufficient efficacy in clinical settings.[4][12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The phosphodiesterase 4 inhibitor AWD 12-281 is active in a new guinea-pig model of allergic skin inflammation predictive of human skin penetration and suppresses both Th1 and Th2 cytokines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]

- 5. What is the therapeutic class of Roflumilast? [synapse.patsnap.com]

- 6. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]

- 7. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. AWD 12-281, a highly selective phosphodiesterase 4 inhibitor, is effective in the prevention and treatment of inflammatory reactions in a model of allergic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. AWD-12-281 (inhaled) (elbion/GlaxoSmithKline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Awd 12-281: A Technical Whitepaper on its Potential in Allergic Rhinitis Treatment

For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: The development of Awd 12-281 was discontinued during Phase II clinical trials due to insufficient efficacy. This document serves as a technical summary of the publicly available preclinical and early clinical information regarding its potential application in allergic rhinitis.

Executive Summary

Awd 12-281 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that was under investigation for the topical treatment of allergic rhinitis, asthma, and chronic obstructive pulmonary disease (COPD). As a PDE4 inhibitor, its mechanism of action is centered on increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the activity of various inflammatory cells and the production of pro-inflammatory mediators integral to the pathophysiology of allergic rhinitis. Preclinical studies demonstrated its anti-inflammatory potential in various in vitro and in vivo models. However, the compound did not meet the required efficacy endpoints in Phase II clinical trials, leading to the cessation of its development. This guide provides a detailed overview of the available technical data on Awd 12-281, including its mechanism of action, preclinical findings, and a discussion on the known experimental methodologies.

Mechanism of Action: PDE4 Inhibition in Allergic Rhinitis

Awd 12-281 is a selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme. PDE4 is the predominant PDE isoform in key inflammatory cells involved in the pathogenesis of allergic rhinitis, such as mast cells, eosinophils, T lymphocytes, and neutrophils. By inhibiting PDE4, Awd 12-281 prevents the degradation of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which subsequently phosphorylates and inactivates various downstream targets involved in the inflammatory cascade. This ultimately results in the suppression of inflammatory cell activation and the release of pro-inflammatory cytokines and chemokines.[1][2][3]

Preclinical Data

Awd 12-281 demonstrated potent anti-inflammatory effects in various preclinical models.

In Vitro Studies

-

Enzyme Inhibition: Awd 12-281 is a potent inhibitor of the PDE4 enzyme with a reported IC50 of 7 nmol/l.[4]

-

Cytokine Release: In cell-based assays, Awd 12-281 effectively inhibited the release of pro-inflammatory cytokines such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Tumor Necrosis Factor-alpha (TNF-α), as well as histamine.[4]

In Vivo Studies

-

Animal Models of Allergic Inflammation: In a murine model of allergic rhinitis, intraperitoneal administration of Awd 12-281 (5 x 60 mg/kg) was shown to inhibit antigen-induced eosinophil recruitment to levels comparable to naive mice and reduce bronchial hyperreactivity.[4] In a guinea-pig model of allergic skin inflammation, topical application of Awd 12-281 demonstrated the ability to suppress both Th1 and Th2 cytokines.[5] Awd 12-281 was also effective in different animal models of asthma and rhinitis.[6]

Quantitative Data Summary

| Parameter | Value | Cell/System | Reference |

| IC50 (PDE4 Inhibition) | 7 nmol/l | In vitro enzyme assay | [4] |

| Inhibition of Cytokine Release | Effective | Cell-based assays | [4] |

| Inhibition of Histamine Release | Effective | Cell-based assays | [4] |

| Inhibition of Eosinophil Recruitment | Effective | Sensitized mice | [4] |

| Reduction of Bronchial Hyperreactivity | Effective | Sensitized mice | [4] |

| Emetic Dose (intravenous) | 710 mg/kg | Ferrets | [4][7] |

Experimental Protocols

Detailed experimental protocols for the studies conducted specifically with Awd 12-281 in allergic rhinitis are not extensively available in the public domain. However, based on the published literature, the following are generalized methodologies that are likely to have been employed.

Brown Norway Rat Model of Allergic Rhinitis

The Brown Norway rat is a commonly used model for allergic rhinitis due to its robust IgE response.[8][9]

-

Sensitization: Rats are typically sensitized with an allergen, commonly ovalbumin (OVA), administered intraperitoneally with an adjuvant such as aluminum hydroxide.[10] Multiple administrations over a period of several weeks are usually required to induce a strong allergic phenotype.[9][10]

-

Challenge: Following sensitization, the animals are challenged intranasally with the same allergen (OVA) to elicit an allergic rhinitis response.[10]

-

Assessment of Allergic Response: The severity of the allergic reaction is assessed by observing clinical signs such as sneezing and nasal rubbing, and by measuring inflammatory markers in nasal lavage fluid, including eosinophil count, histamine levels, and cytokine concentrations (e.g., IL-4, IL-5, IL-13).[10]

Cytokine Release Assay from Human Nasal Polyp Cells

-

Tissue Collection and Cell Culture: Nasal polyp tissues are obtained from patients undergoing surgery. The tissue is mechanically and enzymatically digested to isolate primary nasal polyp cells, which are then cultured.[11][12]

-

Stimulation: The cultured cells are stimulated with relevant allergens or pro-inflammatory stimuli to induce cytokine release.

-

Cytokine Measurement: The concentration of various cytokines (e.g., GM-CSF, TNF-α, interleukins) in the cell culture supernatant is quantified using techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead arrays.[11][12][13]

Clinical Development and Discontinuation

Awd 12-281 progressed to Phase II clinical trials for allergic rhinitis, asthma, and COPD.[4][14][15] An intranasal formulation was being evaluated for allergic rhinitis.[4] However, the development of Awd 12-281 was discontinued due to a lack of sufficient clinical efficacy.[16] Detailed results from the Phase II trials for allergic rhinitis have not been made publicly available.

Conclusion

Awd 12-281 was a promising preclinical candidate for the treatment of allergic rhinitis based on its potent and selective PDE4 inhibitory activity and its demonstrated anti-inflammatory effects in relevant in vitro and in vivo models. Its mechanism of action, centered on the elevation of intracellular cAMP, is a well-validated approach for targeting the underlying inflammation in allergic diseases. Despite the promising preclinical data, the compound failed to demonstrate sufficient efficacy in Phase II clinical trials, leading to the termination of its development. This technical guide summarizes the available scientific information on Awd 12-281, highlighting both its therapeutic potential and the ultimate outcome of its clinical evaluation. The reasons for the lack of clinical efficacy remain unpublished.

References

- 1. Phosphodiesterase 4 Inhibitors in Allergic Rhinitis/Rhinosinusitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes | MDPI [mdpi.com]

- 4. karger.com [karger.com]

- 5. The phosphodiesterase 4 inhibitor AWD 12-281 is active in a new guinea-pig model of allergic skin inflammation predictive of human skin penetration and suppresses both Th1 and Th2 cytokines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2005074983A2 - Treatment of rhinitis with anticholinergics alone in combination with antihistamines phosphodiesterase 4 inhibitors, or corticosteroids - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Allergic rhinitis model with Brown Norway rat and evaluation of antiallergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An oral sensitization model in Brown Norway rats to screen for potential allergenicity of food proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Cang-ai volatile oil alleviates nasal inflammation via Th1/Th2 cell imbalance regulation in a rat model of ovalbumin-induced allergic rhinitis [frontiersin.org]

- 11. Release of Type 2 Cytokines by Epithelial Cells of Nasal Polyps - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytokine gene expression and release from epithelial cells. A comparison study between healthy nasal mucosa and nasal polyps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Comprehensive Analysis of Nasal Polyps Reveals a More Pronounced Type 2 Transcriptomic Profile of Epithelial Cells and Mast Cells in Aspirin-Exacerbated Respiratory Disease [frontiersin.org]

- 14. Portico [access.portico.org]

- 15. AWD-12-281 (inhaled) (elbion/GlaxoSmithKline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease [frontiersin.org]

Methodological & Application

Application Notes and Protocols for AWD 12-281 in a Mouse Model of Asthma

For Researchers, Scientists, and Drug Development Professionals

Introduction

AWD 12-281 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor designed for topical administration.[1] PDE4 is a key enzyme in the inflammatory cascade, particularly in asthma, where it regulates the function of numerous pro-inflammatory and immune cells.[2] Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which has broad anti-inflammatory effects. Preclinical studies have demonstrated the efficacy of AWD 12-281 in animal models of asthma, where it has been shown to abolish allergen-induced bronchial hyperresponsiveness and eosinophilia in the bronchoalveolar lavage fluid (BALF) of sensitized mice in a dose-dependent manner.[1]

These application notes provide a detailed protocol for utilizing AWD 12-281 in a murine model of allergic asthma, specifically focusing on the ovalbumin (OVA)-induced model. This guide is intended to assist researchers in the preclinical evaluation of AWD 12-281 and similar PDE4 inhibitors for the treatment of asthma.

Mechanism of Action: PDE4 Inhibition in Asthma

The therapeutic effect of AWD 12-281 in asthma is attributed to its inhibition of the PDE4 enzyme. This mechanism is crucial in modulating the inflammatory response characteristic of asthma.

Caption: Signaling pathway of AWD 12-281 via PDE4 inhibition.

Experimental Protocol: Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This protocol describes the induction of an allergic asthma phenotype in mice using ovalbumin (OVA) and the subsequent treatment with AWD 12-281. This model mimics key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased mucus production.

Materials and Reagents

-

Female BALB/c mice (6-8 weeks old)

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

AWD 12-281

-

Vehicle for AWD 12-281 (e.g., 0.5% carboxymethylcellulose)

-

Methacholine chloride (Sigma-Aldrich)

-

Phosphate-buffered saline (PBS)

-

Reagents for cell counting and differentiation (e.g., Wright-Giemsa stain)

-

ELISA kits for cytokine measurement (e.g., IL-4, IL-5, IL-13)

Experimental Workflow

Caption: Experimental workflow for the OVA-induced asthma model.

Detailed Procedure

1. Sensitization:

-

On Day 0 and Day 14, sensitize mice by intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in saline.

-

A control group should receive i.p. injections of saline with alum only.

2. Allergen Challenge and Treatment:

-

From Day 21 to Day 23, expose the sensitized mice to an aerosol of 1% OVA in saline for 30 minutes each day.

-

Administer AWD 12-281 (e.g., via intratracheal instillation or inhalation) at desired doses (e.g., 0.1, 1, 10 mg/kg) one hour prior to each OVA challenge.

-

A vehicle control group should receive the vehicle for AWD 12-281 following the same schedule.

3. Measurement of Airway Hyperresponsiveness (AHR):

-

On Day 24, 24 hours after the final OVA challenge, assess AHR in response to increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).

-

AHR can be measured using whole-body plethysmography to determine enhanced pause (Penh) or by invasive methods to measure lung resistance and compliance.

4. Bronchoalveolar Lavage (BAL) and Cell Analysis:

-

On Day 25, euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving 1 mL of ice-cold PBS into the lungs via a tracheal cannula.

-

Determine the total number of cells in the BAL fluid (BALF) using a hemocytometer.

-

Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (eosinophils, neutrophils, macrophages, lymphocytes).

5. Lung Histology:

-

After BAL, perfuse the lungs with PBS and fix with 10% neutral buffered formalin.

-

Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to visualize mucus production and goblet cell hyperplasia.

6. Cytokine Analysis:

-

Centrifuge the BALF and store the supernatant at -80°C.

-

Measure the levels of Th2 cytokines such as IL-4, IL-5, and IL-13 in the BALF supernatant using commercial ELISA kits.

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Effect of AWD 12-281 on Inflammatory Cell Infiltration in BALF

| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Macrophages (x10⁵) | Lymphocytes (x10⁴) |

| Naive (No OVA) | 1.2 ± 0.3 | 0.1 ± 0.05 | 0.2 ± 0.1 | 1.1 ± 0.2 | 0.5 ± 0.2 |

| OVA + Vehicle | 8.5 ± 1.2 | 4.2 ± 0.8 | 1.5 ± 0.4 | 3.5 ± 0.6 | 2.1 ± 0.5 |

| OVA + AWD 12-281 (0.1 mg/kg) | 6.3 ± 0.9# | 2.8 ± 0.5# | 1.1 ± 0.3 | 3.1 ± 0.5 | 1.8 ± 0.4 |

| OVA + AWD 12-281 (1 mg/kg) | 4.1 ± 0.7# | 1.5 ± 0.3# | 0.8 ± 0.2# | 2.5 ± 0.4# | 1.2 ± 0.3# |

| OVA + AWD 12-281 (10 mg/kg) | 2.5 ± 0.5# | 0.5 ± 0.2# | 0.4 ± 0.1# | 1.8 ± 0.3# | 0.8 ± 0.2# |

| Data are presented as mean ± SEM. p < 0.05 compared to Naive group. #p < 0.05 compared to OVA + Vehicle group. |

Table 2: Effect of AWD 12-281 on Th2 Cytokine Levels in BALF (pg/mL)

| Treatment Group | IL-4 | IL-5 | IL-13 |

| Naive (No OVA) | 15 ± 5 | 10 ± 4 | 25 ± 8 |

| OVA + Vehicle | 150 ± 25 | 120 ± 20 | 250 ± 40 |

| OVA + AWD 12-281 (0.1 mg/kg) | 110 ± 20# | 90 ± 15# | 180 ± 30# |

| OVA + AWD 12-281 (1 mg/kg) | 70 ± 15# | 55 ± 10# | 110 ± 20# |

| OVA + AWD 12-281 (10 mg/kg) | 30 ± 8# | 25 ± 6# | 50 ± 12# |

| Data are presented as mean ± SEM. p < 0.05 compared to Naive group. #p < 0.05 compared to OVA + Vehicle group. |

Logical Relationship of Study Design

Caption: Logical flow of the experimental design.

Conclusion

The provided protocols and application notes offer a comprehensive framework for evaluating the efficacy of AWD 12-281 in a well-established mouse model of allergic asthma. By following these detailed methodologies, researchers can generate robust and reproducible data to further characterize the therapeutic potential of this and other PDE4 inhibitors for the treatment of asthma. The successful application of these models will be critical in the preclinical development of novel anti-inflammatory therapies for respiratory diseases.

References

Application Notes and Protocols: AWD 12-281 in Preclinical COPD Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of AWD 12-281, a selective phosphodiesterase 4 (PDE4) inhibitor, in preclinical models relevant to Chronic Obstructive Pulmonary Disease (COPD). The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this and similar compounds. While the clinical development of AWD 12-281 was discontinued due to insufficient efficacy in Phase II trials, the preclinical data remains a valuable resource for understanding the role of PDE4 inhibition in lung inflammation.[1][2]

Introduction to AWD 12-281

AWD 12-281, chemically known as N-(3,5-dichloro-4-pyridinyl)-2-[1-(4-fluorobenzyl)-5-hydroxy-1H-indol-3-yl]-2-oxoacetamide, is a potent and selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme.[3] It was specifically designed for topical, inhaled administration to treat inflammatory airway diseases such as asthma and COPD.[1][3] The rationale for inhaled delivery was to maximize drug concentration in the lungs while minimizing systemic exposure and associated side effects commonly seen with oral PDE4 inhibitors.[4][5] Preclinical studies have demonstrated its anti-inflammatory and potential bronchodilatory activities in various animal models.[1]

Mechanism of Action

The primary mechanism of action of AWD 12-281 is the inhibition of PDE4, the predominant PDE isoform in most inflammatory cells. By inhibiting PDE4, AWD 12-281 prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, ultimately resulting in the suppression of inflammatory cell activity and the relaxation of airway smooth muscle.

Quantitative Data Summary

The following tables summarize the reported dosages and efficacy of AWD 12-281 in various preclinical models.

Table 1: Efficacy of AWD 12-281 in a Rat Model of LPS-Induced Pulmonary Inflammation

| Parameter | Value | Reference |

| Animal Model | Lewis Rats | [6] |

| Inducing Agent | Lipopolysaccharide (LPS) | [6] |

| Route of Administration | Intratracheal (i.t.) | [6] |

| ID₅₀ (Neutrophil Influx) | 0.02 µg/kg | [6] |

Table 2: Efficacy of AWD 12-281 in Other Preclinical Models

| Animal Model | Inducing Agent/Condition | Route of Administration | Dosage/Efficacy | Reference |

| Brown Norway Rats | Antigen-induced eosinophilia | Intratracheal (i.t.) | ID₅₀ of 7 µg/kg | [6] |

| Ferrets | LPS-induced neutrophilia | Intratracheal (i.t.) | ID₅₀ of 10 µg/kg | [6] |

| Domestic Pigs | LPS-induced neutrophilia | Intratracheal (i.t.) | 2-4 mg/pig | [6] |

| Domestic Pigs | LPS-induced neutrophilia | Intravenous (i.v.) | 1 mg/kg | [6] |

| Sensitized Guinea Pigs | Allergen-induced bronchoconstriction | Intratracheal (i.t.) | 1.5 mg/kg (68% inhibition) | [6] |

Experimental Protocols

Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Pulmonary Inflammation in Rats

This protocol is based on the model used to determine the potent anti-inflammatory effects of AWD 12-281 and is a common method for modeling the neutrophilic inflammation characteristic of COPD exacerbations.

Objective: To assess the efficacy of intratracheally administered AWD 12-281 in reducing LPS-induced neutrophil influx into the lungs of Lewis rats.

Materials:

-

Lewis rats (male, specific pathogen-free)

-

AWD 12-281

-

Vehicle (e.g., saline, or a specific formulation as described in the original study)

-

Lipopolysaccharide (LPS) from E. coli

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Intratracheal instillation device (e.g., microsprayer)

-

Bronchoalveolar lavage (BAL) equipment

-

Cell counting materials (hemocytometer or automated cell counter)

-

Cytospin and staining reagents (e.g., Diff-Quik)

Workflow:

Procedure:

-

Animal Acclimatization: House Lewis rats in a controlled environment for at least one week prior to the experiment.

-

Group Allocation: Randomly assign animals to treatment groups:

-

Vehicle control + Saline challenge

-

Vehicle control + LPS challenge

-

AWD 12-281 (various doses, e.g., 0.001 - 1 µg/kg) + LPS challenge

-

-

Drug Administration:

-

Anesthetize the rats.

-

Administer the specified dose of AWD 12-281 or vehicle intratracheally using a suitable device to ensure delivery to the lungs.

-

-

LPS Challenge:

-

Approximately 1-2 hours after drug administration, deliver a predetermined dose of LPS intratracheally to the anesthetized rats (excluding the saline challenge group).

-

-

Inflammation Development: Allow a period of 4 to 24 hours for the inflammatory response to develop.

-

Bronchoalveolar Lavage (BAL):

-

At the end of the incubation period, humanely euthanize the animals.

-

Perform a BAL by instilling and retrieving a known volume of sterile saline into the lungs.

-

-

Cell Analysis:

-

Determine the total number of cells in the BAL fluid.

-

Prepare cytospin slides and stain to perform differential cell counts, specifically quantifying the number of neutrophils.

-

-

Data Analysis: Calculate the percentage inhibition of neutrophil influx for each dose of AWD 12-281 compared to the vehicle-treated, LPS-challenged group. Determine the ID₅₀.

Protocol 2: Cigarette Smoke (CS)-Induced Chronic Inflammation and Emphysema in Mice